1-(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-2,2-DIMETHYL-1-PROPANONE
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Overview
Description
1-(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-2,2-DIMETHYL-1-PROPANONE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 1-(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-2,2-DIMETHYL-1-PROPANONE involves several steps. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with 3,5-di-tert-butylbenzyl bromide or 4-tert-butylbenzyl chloride in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at an elevated temperature . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-2,2-DIMETHYL-1-PROPANONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in the industry for the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-2,2-DIMETHYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to metal ions and enzymes, inhibiting their activity . This inhibition can disrupt various biological processes, leading to its antibacterial, antifungal, and anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1-(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)-2,2-DIMETHYL-1-PROPANONE can be compared with other imidazole derivatives, such as clemizole, etonitazene, and omeprazole . While these compounds share a common imidazole core, they differ in their specific substituents and biological activities . For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer agent . The unique structure of this compound allows it to exhibit a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-14(2,3)12(18)17-9-8-16-11-7-5-4-6-10(11)15-13(16)17/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSQAAAMAQJHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN2C1=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805381 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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